molecular formula C8H10O B055418 2,4,6-Trideuterio-3,5-dimethylphenol CAS No. 124285-98-9

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No. B055418
M. Wt: 125.18 g/mol
InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N
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Patent
US04609735

Procedure details

To a mixture of 245 g. (2 moles) of 3,5-dimethylphenol and 2 liters of 2N sodium hydroxide was added 2.5 moles of 1,4-dichlorobutanol with stirring at 65° C. overnight. The solid precipitate which separated on cooling was filtered and washed with water to neutrality. Recrystallization with isopropyl ether yielded 375 g. of white crystalline solid which melted at 74°-76° C.
Quantity
2 mol
Type
reactant
Reaction Step One
Name
1,4-dichlorobutanol
Quantity
2.5 mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Cl:10][CH:11](O)[CH2:12][CH2:13][CH2:14]Cl.[OH-:17].[Na+]>>[Cl:10][CH2:11][CH2:12][CH:13]([OH:17])[CH2:14][O:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
1,4-dichlorobutanol
Quantity
2.5 mol
Type
reactant
Smiles
ClC(CCCCl)O
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 245 g
CUSTOM
Type
CUSTOM
Details
The solid precipitate which separated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
Recrystallization with isopropyl ether
CUSTOM
Type
CUSTOM
Details
yielded 375 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCC(COC1=CC(=CC(=C1)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.